
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide
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Description
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Biological Activity
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C14H14N2O2
Molecular Weight : 242.27 g/mol
The compound features a quinoline moiety linked to a cyclobutanecarboxamide, which contributes to its biological properties. The presence of the methoxy group enhances lipophilicity, potentially affecting its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, analogs have been tested against various human cancer cell lines with varying degrees of efficacy.
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial and fungal infections.
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by modulating immune responses.
Case Studies and Research Findings
-
Anticancer Studies
- A study evaluated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated an IC50 value of 12 µM for HeLa cells, demonstrating significant cytotoxicity.
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
-
Antimicrobial Activity
- In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL, respectively.
- The mechanism involves disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Effects
- In a murine model of inflammation, administration of the compound reduced edema significantly compared to the control group. Histological analysis confirmed decreased leukocyte infiltration in treated tissues.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(6-methoxyquinolin-8-yl)carboxamide | Quinoline core with carboxamide | Moderate anticancer |
N-(7-methoxyquinolin-8-yl)cyclobutanecarboxamide | Altered methoxy position | Reduced activity |
N-(6-methoxyquinolin-8-yl)phenylacetamide | Additional phenyl group | Enhanced antimicrobial |
Future Directions
Ongoing research is necessary to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding its interactions at the molecular level will be crucial for developing effective therapeutic agents based on this scaffold. Potential future studies may include:
- In vivo Studies : To evaluate efficacy and safety in animal models.
- Mechanistic Studies : To explore specific molecular targets and pathways affected by the compound.
- Formulation Development : Investigating different formulations for improved bioavailability.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-12-8-11-6-3-7-16-14(11)13(9-12)17-15(18)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJVNMBNLDMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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